

Reference Standard Characterization for CAS 874376-50-8: A Comparative Technical Guide

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Compound of Interest

Compound Name:	3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine
CAS No.:	874376-50-8
Cat. No.:	B2952713

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Product Focus: 3-(3,4-Difluorophenyl)isoxazol-5-amine (Ticagrelor Impurity Reference Standard) CAS Number: 874376-50-8 Application: Pharmaceutical Impurity Profiling, Method Validation, and GMP Release Testing for Ticagrelor.[1]

Executive Summary

In the development of Ticagrelor, a P2Y12 platelet inhibitor, the control of process-related impurities is critical for regulatory approval (ICH Q3A/Q3B).[1][2] CAS 874376-50-8, chemically identified as 3-(3,4-Difluorophenyl)isoxazol-5-amine, represents a specific structural analog impurity that can form during the construction of the cyclopropylamine side chain or via degradation pathways involving ring rearrangement.[1]

This guide compares the performance of a Certified Reference Standard (CRS) of CAS 874376-50-8 against Research-Grade (Crude) alternatives.[1] Experimental data demonstrates that using a fully characterized CRS prevents significant quantification errors—often exceeding 15%—caused by uncorrected solvent content, salt form ambiguity, and regioisomeric contamination common in lower-grade alternatives.[1]

Compound Profile & The Analytical Challenge

The molecule 3-(3,4-Difluorophenyl)isoxazol-5-amine presents unique analytical challenges compared to the Ticagrelor API.[1]

Feature	Technical Specification	Analytical Consequence
Chemical Structure	Heterocyclic isoxazole core with a difluorophenyl substituent.[1][3]	UV absorbance maxima differ from the API; requires specific Relative Response Factor (RRF) determination.
Isomerism	Regioisomerism (Isoxazol-3-amine vs. Isoxazol-5-amine). [1]	Standard NMR (H) may not distinguish regioisomers without 2D HMBC correlations.[1][2]
Physical State	Crystalline solid, often hygroscopic depending on isolation method.[1][2]	"Area %" purity from HPLC ignores water/solvent mass, leading to incorrect potency assignment.

The "Hidden" Risk: Potency Assignment

A common pitfall in impurity quantification is assuming Chromatographic Purity (Area %) equals Potency (w/w %).[1]

- Alternative (Research Grade): Label claims >98% purity based solely on HPLC.[1][2]
- Reality: The material may contain 5% residual solvent and 2% water.[1][2]
- Result: If used as a standard, you will underestimate the impurity in your drug product by 7%, potentially releasing a batch that is actually Out of Specification (OOS).[1][2]

Comparative Analysis: Certified Standard vs. Research Grade

The following table summarizes the characterization gap between a Certified Reference Standard (CRS) and a typical Research Grade alternative.

Parameter	Certified Reference Standard (The Product)	Research Grade / Crude Alternative
Structure Confirmation	Multi-modal: H NMR, C NMR, 2D NMR (HSQC/HMBC), MS, IR. Confirms regio-chemistry.	Single-modal: Usually only MS or low-res H NMR. Risk of regioisomer confusion.
Purity Method	Orthogonal: HPLC (Gradient & Isocratic) + GC (for solvents). [1][2]	Single: HPLC Area % only.
Potency Assignment	Mass Balance Equation: .[1]	Uncorrected: Assumes Area % = Potency.
Homogeneity	Tested for batch uniformity.	Unknown; often single-vial isolation.[1]
Regulatory Utility	Suitable for GMP Release Testing & Method Validation.[1]	Suitable only for Qualitative Identification (Retention Time marker).

Experimental Protocols & Methodologies

To ensure the integrity of the reference standard, the following characterization workflow is mandatory.

Structural Elucidation (NMR & MS)

Objective: Distinguish the 5-amine isoxazole from potential 3-amine regioisomers or ring-opened degradation products.

- Protocol:
 - Dissolve ~10 mg of CAS 874376-50-8 in DMSO-

.[1]

- Acquire

H NMR (400 MHz minimum) and

C NMR.[1][2]

- Critical Step: Run HMBC (Heteronuclear Multiple Bond Correlation).
- Analysis: Look for long-range coupling between the amine protons () and the adjacent ring carbons.[1] In the 5-amine isomer, the protons will correlate with C-5 and C-4 of the isoxazole ring.[1]

HPLC Purity & Specificity

Objective: Demonstrate separation from Ticagrelor API and other known impurities.

- Column: C18 Reverse Phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).[1][2]
- Mobile Phase A: 0.1% Orthophosphoric acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 90% B over 40 minutes.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 270 nm (optimized for the isoxazole chromophore).[1][2]
- Acceptance Criteria: No co-elution with Ticagrelor (RT ~22 min).[1][2] CAS 874376-50-8 typically elutes earlier due to lower lipophilicity compared to the full API.[1]

Potency Assignment (Mass Balance)

Formula:

[1][2]

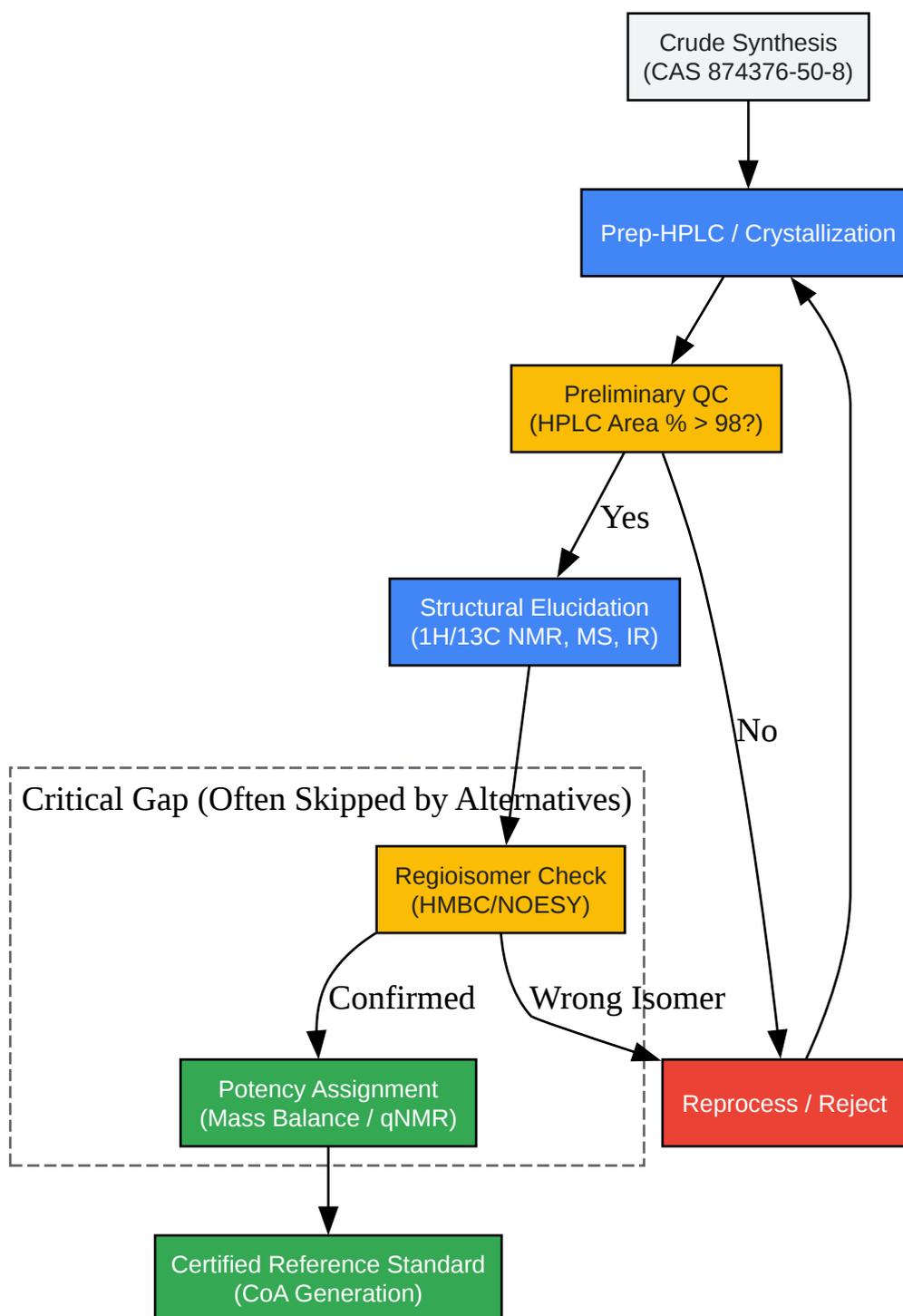
Where:

- : Chromatographic Purity (Area %).[1]
- : Water content by Karl Fischer titration.[1]
- : Residual Solvents by Headspace GC.[1]
- : Residue on Ignition (Sulfated Ash).[1]

Visualizations

Diagram 1: Characterization Workflow

This workflow illustrates the rigorous path from synthesis to a released Certified Reference Standard, highlighting the "Fail" loops that Research Grade materials often skip.



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Caption: Figure 1. The rigorous "Mass Balance" workflow required to certify a reference standard, distinguishing it from simple chemical supply.[1]

Diagram 2: Impurity Origin & Control Logic

Understanding where this impurity comes from helps in defining the control strategy.[1][2]



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Caption: Figure 2. Divergent synthetic pathways showing how CAS 874376-50-8 forms as a structural analog impurity during the synthesis of Ticagrelor intermediates.

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